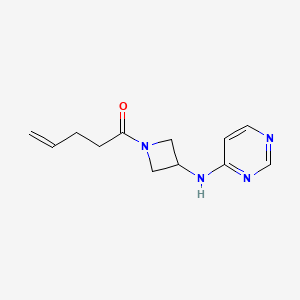

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one

Description

The compound 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one is a heterocyclic molecule featuring a central azetidine ring (a four-membered saturated nitrogen-containing ring) linked to a pyrimidine moiety via an amino group and a pent-4-en-1-one chain. This structure combines key pharmacophoric elements:

- Azetidine: Known for enhancing metabolic stability and bioavailability in drug design due to its constrained conformation .

- Pyrimidine: A nitrogen-rich aromatic heterocycle prevalent in nucleic acids and medicinal agents (e.g., anticancer and antiviral drugs) .

- Pent-4-en-1-one: A ketone with an unsaturated alkene chain that may influence reactivity or serve as a synthetic handle for further derivatization.

Synthetic routes for related azetidine-containing compounds often involve multi-step protocols, including nucleophilic substitutions, cyclization, and purification via chromatography .

Properties

IUPAC Name |

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-3-4-12(17)16-7-10(8-16)15-11-5-6-13-9-14-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWJRJPJCRSTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with an azetidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and the temperature is maintained between 50-100°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Potential Mechanisms:

- Kinase Inhibition : The compound may inhibit tyrosine kinases, which are often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Therapeutic Applications

The therapeutic applications of 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one are primarily focused on oncology and inflammatory diseases.

Cancer Therapy

Recent studies have highlighted the potential of this compound as a selective inhibitor for specific cancer types:

- Non-Small Cell Lung Cancer (NSCLC) : Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth and metastasis in NSCLC models. For instance, one study showed that a related compound significantly suppressed tumorigenicity and invasiveness in H1299 NSCLC cells at various concentrations .

| Compound | IC50 (nM) | Effect on Tumor Growth |

|---|---|---|

| This compound | TBD | TBD |

| Related compound (e.g., 8v from study) | 23.8 | Significant suppression |

Inflammatory Diseases

The anti-inflammatory properties of pyrimidine derivatives suggest potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease. By inhibiting pathways associated with inflammation, these compounds could alleviate symptoms and improve patient outcomes.

Case Study 1: Selective Kinase Inhibition

A study focused on the design and optimization of kinase inhibitors found that compounds similar to this compound exhibited selective inhibition against DDR1 kinase, which is implicated in various cancers. The study reported that certain modifications to the structure enhanced selectivity and potency against DDR1 while minimizing effects on other kinases .

Case Study 2: Efficacy in NSCLC Models

In another investigation, a related compound was tested for its effects on NSCLC cell lines. Results indicated that treatment with the compound resulted in a dose-dependent reduction in cell migration and invasion, supporting its potential use as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the azetidine ring may enhance the binding affinity and specificity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one, we compare it with structurally or functionally related compounds from the literature.

Table 1: Structural and Functional Comparison

Key Insights

Structural Diversity and Bioactivity: The target compound’s pyrimidin-4-ylamino group distinguishes it from quinoline-based azetidine derivatives (e.g., compounds in ). Pyrimidine’s hydrogen-bonding capacity may enhance target binding compared to quinoline’s planar aromatic system . The α,β-unsaturated ketone in the pentenone chain could confer electrophilic reactivity, enabling Michael addition or conjugation with thiols, a feature absent in furan-containing analogs like 1-(furan-3-yl)-4-methylpent-3-en-1-one .

Synthetic Efficiency :

- Azetidine derivatives in were synthesized with >90% yields using straightforward protocols (e.g., heating, extraction, and chromatography), suggesting that the target compound’s synthesis could be similarly optimized .

Comparative Physicochemical Properties: The azetidine-pyrimidine combination likely improves solubility relative to bulkier analogs (e.g., tetrahydropyrazolopyridine derivatives in ) due to reduced steric hindrance. The pentenone chain’s unsaturated bond may lower stability compared to saturated ketones, necessitating formulation adjustments for drug development.

Biological Activity

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound combines a pyrimidine ring, an azetidine ring, and a pentenone moiety, which may contribute to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

- CAS Number : 2097911-40-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the azetidine ring enhances binding affinity and specificity. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings : In vitro studies have shown that this compound can inhibit the activation of NF-kB, a key regulator of inflammation, thereby reducing inflammatory responses in cellular models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Structure | Antiproliferative effects in cancer cells |

| 4-((4-Arylpyrimidin-2-yl)amino)benzoic acids | Structure | Anticancer activity as RXRα antagonists |

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.

- Biological Studies : Investigated for its potential as an enzyme inhibitor or receptor modulator.

- Pharmaceutical Development : Explored for therapeutic effects against cancer and inflammation.

Q & A

Q. What are the critical steps for synthesizing 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Aminoazetidine coupling : Reacting pyrimidin-4-amine with azetidine derivatives under reflux conditions (e.g., 12–24 hours in ethanol or acetonitrile) to form the pyrimidin-4-ylaminoazetidine intermediate.

- Ketone functionalization : Introducing the pent-4-en-1-one moiety via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like KCO in DMF.

- Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization (e.g., diethyl ether) to achieve >95% purity . Optimization: Adjusting solvent polarity, temperature, and stoichiometry of reagents can improve yields. For example, using microwave-assisted synthesis may reduce reaction times.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., azetidine ring protons at δ 3.5–4.2 ppm, enone protons at δ 5.8–6.5 ppm).

- LC-MS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] at m/z 289.15).

- FT-IR : Peaks at 1650–1700 cm for carbonyl (C=O) and 3300–3500 cm for NH stretching .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what software tools are recommended?

Methodological Answer:

- Molecular docking : Use Discovery Studio or AutoDock Vina to simulate binding interactions with kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets.

- Pharmacophore modeling : Identify critical functional groups (e.g., pyrimidine NH for hydrogen bonding, azetidine for steric flexibility) using Schrödinger’s Phase.

- ADMET prediction : Tools like SwissADME assess solubility (LogP <3) and cytochrome P450 interactions to prioritize derivatives .

Q. What experimental strategies mitigate conflicting data regarding the compound’s stability in aqueous environments?

Methodological Answer:

- pH-controlled studies : Test stability across pH 2–9 using buffer systems (e.g., ammonium acetate pH 6.5) to identify degradation products via HPLC.

- Temperature modulation : Continuous cooling (4°C) during assays to reduce organic degradation, as seen in wastewater matrix studies .

- Isotopic labeling : Track degradation pathways using C-labeled enone groups for LC-MS/MS analysis .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for kinase inhibition?

Methodological Answer:

- Scaffold variation : Substitute the azetidine ring with pyrrolidine (5-membered) or piperidine (6-membered) to alter steric bulk and binding kinetics.

- Functional group tuning : Replace the pent-4-en-1-one group with a cyclopropyl ketone to enhance metabolic stability.

- Bioassays : Test derivatives against a kinase panel (e.g., CDK2, EGFR) using fluorescence polarization assays .

Q. What are the best practices for resolving discrepancies in biological activity data across different cell lines?

Methodological Answer:

- Cell line validation : Ensure consistent passage numbers and mycoplasma-free status (e.g., via PCR).

- Dose-response normalization : Use Z’-factor calculations to assess assay robustness.

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

Data Contradiction & Experimental Design

Q. How should researchers address variability in IC50_{50}50 values reported for this compound in enzyme inhibition assays?

Methodological Answer:

- Standardize protocols : Use identical ATP concentrations (e.g., 10 µM) and incubation times (30 minutes) across labs.

- Control for solvent effects : Limit DMSO to <0.1% to avoid enzyme denaturation.

- Inter-lab replication : Share reference samples (e.g., staurosporine as a positive control) to calibrate assays .

Q. What experimental designs minimize batch-to-batch variability during large-scale synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress.

- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).

- Quality control : Enforce strict specifications for starting materials (e.g., azetidine purity >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.